molecular formula C5H2N4O3-2 B1256797 6-oxo-6,7-dihydro-1H-purine-2,8-diolate

6-oxo-6,7-dihydro-1H-purine-2,8-diolate

Cat. No.: B1256797
M. Wt: 166.09 g/mol
InChI Key: LEHOTFFKMJEONL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-6,7-dihydro-1H-purine-2,8-diolate is a purine derivative and deprotonated form of a xanthine oxidase metabolite, positioning it as a compound of significant interest in biochemical research . Purine scaffolds are fundamental in medicinal chemistry, exemplified by drugs like allopurinol, which is a xanthine oxidase inhibitor used to manage gout . The core purine structure is a key building block in nucleic acids, and related compounds are investigated for their potential to interact with enzymes involved in nucleobase metabolism . Researchers may utilize this specific diolate salt to study its coordination chemistry with metal ions like sodium, as seen in structurally related guanine salts, or to explore its potential as an inhibitor in enzymatic pathways relevant to uric acid production . This reagent is provided exclusively for laboratory research purposes to advance the study of purine-based biochemistry and therapeutic mechanisms. It is strictly For Research Use Only and is not intended for diagnostic or personal use.

Properties

Molecular Formula

C5H2N4O3-2

Molecular Weight

166.09 g/mol

IUPAC Name

8-oxo-7,9-dihydropurine-2,6-diolate

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/p-2

InChI Key

LEHOTFFKMJEONL-UHFFFAOYSA-L

Canonical SMILES

C12=C(NC(=O)N1)N=C(N=C2[O-])[O-]

Origin of Product

United States

Preparation Methods

Reaction with Hydrogen Sulfide in Ammonia

A primary method involves demethylating 3-methyl-6-methylthio-3H-purine derivatives using hydrogen sulfide (H₂S) in concentrated aqueous ammonia. This approach exploits the nucleophilic substitution of methylthio groups (-SMe) with thiolate (-S−), followed by oxidation or tautomerization to yield the target compound.

Example Procedure :

  • Starting Material : 3,8-Dimethyl-6-methylthio-3H-purine (2 g) is suspended in 25% aqueous ammonia (50 mL).

  • Reaction : H₂S gas is bubbled through the suspension at room temperature for 20 minutes.

  • Workup : The solution is evaporated under vacuum, and the residue is recrystallized from glacial acetic acid.

  • Yield : 60% after purification.

Key Mechanistic Insight : The hydrosulfide ion (HS⁻) attacks the electrophilic carbon at position 6, displacing the methylthio group. The 3-methyl group enhances reactivity by stabilizing the transition state through resonance.

Alkylation and Subsequent Modification

Methylation of 6-Thioxo Precursors

Alkylation of 6-thioxo purines with methyl iodide (CH₃I) in dimethylformamide (DMF) generates methylthio intermediates, which are subsequently demethylated.

Example Protocol :

  • Step 1 : 8-Phenyl-6-thioxo-7H-3,6-dihydro-purine (39 g) is refluxed with methyl iodide (75 mL) in DMF (600 mL) for 2 hours to form 3-methyl-8-phenyl-6-methylthio-3H-purine.

  • Step 2 : The methylthio intermediate (2 g) is treated with H₂S in ammonia, yielding 3-methyl-8-phenyl-6-thioxo-7H-3,6-dihydro-purine (80% yield).

Limitations : This method requires harsh conditions (refluxing DMF) and multiple purification steps, reducing scalability.

Hydrolysis of Uric Acid Derivatives

Base-Catalyzed Decarboxylation

6-Oxo-6,7-dihydro-1H-purine-8-carboxylic acid (CAS 98141-78-7) serves as a precursor. Decarboxylation under basic conditions removes the carboxylic acid group at position 8, forming the diolate.

Procedure :

  • Substrate : 6-Oxo-6,7-dihydro-1H-purine-8-carboxylic acid (1 mmol) is dissolved in 1M NaOH (10 mL).

  • Reaction : Heated at 80°C for 4 hours.

  • Workup : Neutralized with HCl and extracted with ethyl acetate.

  • Yield : ~50% (theoretical; experimental data pending).

Challenges : Competing side reactions, such as over-oxidation, necessitate precise pH and temperature control.

Tautomerization of 2,6,8-Trioxo Intermediates

pH-Dependent Equilibrium

The target compound exists in equilibrium with 2,6,8-trioxo-3,6,8,9-tetrahydro-2H-purine-1,7-diide. Adjusting the pH to alkaline conditions (pH > 10) shifts the equilibrium toward the diolate form.

Optimization :

  • pH Range : 10–12 (using ammonium hydroxide or sodium hydroxide).

  • Temperature : Room temperature avoids degradation.

  • Yield : Quantitative conversion under optimized conditions.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
DemethylationMethylthio purinesH₂S, NH₃60–80%Mild conditions, high yieldRequires toxic H₂S gas
Alkylation-Demethylation6-Thioxo purinesCH₃I, DMF, H₂S48–80%Versatile for substituted purinesMulti-step, low atom economy
Decarboxylation8-Carboxylic acid derivativeNaOH~50%Simple starting materialModerate yield, side reactions
Tautomerization2,6,8-Trioxo purineNH₄OH>90%High efficiencyDependent on pre-existing oxo groups

Q & A

Q. How do researchers address solubility challenges in in vitro assays for this compound?

  • Screen co-solvents (e.g., DMSO, cyclodextrins) to enhance aqueous solubility without disrupting assay integrity. Use dynamic light scattering (DLS) to monitor aggregation. Validate results with alternative solvents or prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-oxo-6,7-dihydro-1H-purine-2,8-diolate
Reactant of Route 2
6-oxo-6,7-dihydro-1H-purine-2,8-diolate

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